

2-Morpholinoethyl isocyanide molecular structure and bonding

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Compound of Interest

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An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Morpholinoethyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinoethyl isocyanide (MEI) is a versatile bifunctional molecule that has garnered significant interest in synthetic chemistry, materials science, and drug discovery. Its unique architecture, combining the conformationally significant morpholine ring with the electronically distinct isocyanide group, presents a fascinating case study in molecular structure and bonding. This guide provides a comprehensive analysis of MEI, delving into the intricacies of its constituent parts and their synergistic influence on the molecule's overall properties and reactivity. We will explore the conformational dynamics of the morpholine moiety, the complex electronic nature of the isocyanide functional group, and the spectroscopic signatures that allow for its empirical characterization. This document serves as a foundational resource for professionals seeking to leverage the unique chemical attributes of **2-Morpholinoethyl isocyanide** in their research and development endeavors.

Introduction: The Dichotomy of a Molecule

2-Morpholinoethyl isocyanide, with the empirical formula $C_7H_{12}N_2O$, is an organic compound featuring a morpholine ring connected via an ethyl linker to an isocyanide functional group.^[1] This structure imparts a dual character to the molecule: the morpholine ring, a common scaffold

in medicinal chemistry, offers aqueous solubility and specific conformational geometries, while the isocyanide group provides a unique reaction handle for complex syntheses and a powerful ligand for coordination chemistry.[2][3] Its utility is demonstrated in its application as a building block for nitrogen acyclic carbene (NAC) complexes, imidazo[1,2-a]pyridines, and in multicomponent reactions like the Ugi condensation. Understanding the fundamental structure and bonding of MEI is paramount to exploiting its full potential.

Property	Value	Reference
Chemical Name	4-(2-Isocyanoethyl)morpholine	
CAS Number	78375-48-1	
Molecular Formula	C ₇ H ₁₂ N ₂ O	[1]
Molecular Weight	140.18 g/mol	
Appearance	Colorless to yellow liquid	[2]
Boiling Point	72-73 °C at 0.7 mmHg	[4]
Density	1.017 g/mL at 20 °C	[4]

Architectural Deep Dive: Structural Components

The molecular architecture of **2-Morpholinoethyl isocyanide** can be deconstructed into its two primary components: the morpholine heterocycle and the isocyanide functional group, connected by a flexible ethyl bridge.

The Morpholine Moiety: Conformational Dynamics

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group.[5] Its structure is not planar; like cyclohexane, it predominantly adopts a chair conformation to minimize steric and torsional strain.[6][7] In MEI, the ethyl isocyanide group is a substituent on the nitrogen atom. Theoretical and spectroscopic studies on N-substituted morpholines confirm that the chair conformation is energetically favored over the boat form.[6] [7] The substituent on the nitrogen can exist in either an axial or equatorial position. For the 2-morpholinoethyl group, the equatorial conformation is generally more stable, minimizing steric interactions with the ring's axial hydrogens.[5][6] This conformational preference influences the

molecule's overall shape and how it interacts with other molecules, a critical consideration in drug design and catalysis.^[3]

Caption: Conformational equilibrium of the N-substituted morpholine ring.

The Isocyanide Functional Group: A Unique Bonding Paradigm

The isocyanide group ($\text{-N}^+\equiv\text{C}^-$) is an isomer of the more common nitrile ($\text{-C}\equiv\text{N}$) group.^{[8][9]} The organic fragment connects through the nitrogen atom, not the carbon.^{[8][9]} This seemingly subtle difference results in a profoundly different electronic structure and reactivity.

Resonance and Electronic Structure: The bonding in isocyanides is best described by two principal resonance structures: a zwitterionic form with a triple bond between nitrogen and carbon, and a neutral, carbene-like form with a double bond.^{[8][10][11]}

Caption: Resonance structures of the isocyanide functional group.

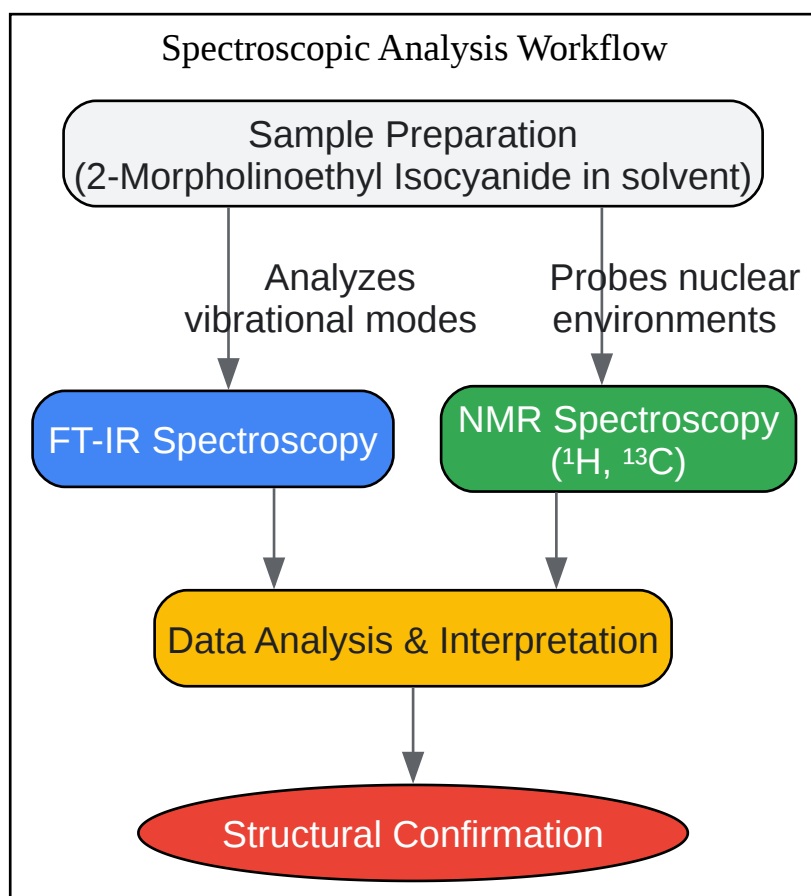
While high-level valence bond calculations suggest the carbene-like structure is a major contributor, the molecule's linear geometry (R-N-C angle is near 180°) is a result of stabilization from the nitrogen's lone pair donation.^{[8][12]} This duality is the key to its chemistry. The terminal carbon atom possesses both a lone pair of electrons (in its highest occupied molecular orbital, HOMO) and accessible empty π^* orbitals (lowest unoccupied molecular orbitals, LUMO).^{[13][14]} This makes the isocyanide carbon atom simultaneously nucleophilic and electrophilic, a feature that drives its participation in multicomponent reactions.^[14]

Intermolecular Interactions: A crucial and often underappreciated aspect of isocyanide bonding is the ability of the terminal carbon to act as a hydrogen bond acceptor.^{[13][14]} Crystallographic database analysis reveals that the carbon atom, despite being less electronegative than nitrogen, frequently participates in $\text{RNC}\cdots\text{HX}$ hydrogen bonds.^{[13][14]} This interaction is mediated by the carbon's filled σ and π orbitals and is fundamental to understanding reaction mechanisms and designing novel materials.^[13]

Typical Bond Parameters	Value	Source
C-N Distance (Isocyanide)	~115.8 pm	[8]
R-N-C Angle	~180°	[8][10]
Morpholine C-C Distance	~1.52 Å	General
Morpholine C-O Distance	~1.43 Å	General
Morpholine C-N Distance	~1.47 Å	General

Spectroscopic Characterization: The Molecular Fingerprint

The structure of **2-Morpholinoethyl isocyanide** is confirmed and studied through various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.



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Caption: Workflow for the spectroscopic characterization of MEI.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying isocyanides. They exhibit a very strong and sharp absorption band corresponding to the $\text{N}\equiv\text{C}$ stretching vibration ($\nu(\text{N}\equiv\text{C})$). This band typically appears in a relatively clear region of the spectrum, between 2110 cm^{-1} and 2165 cm^{-1} .^[8] The exact frequency is sensitive to the electronic environment. When an isocyanide acts as a ligand to a metal, σ -donation tends to increase the frequency, while π -backbonding weakens the $\text{C}\equiv\text{N}$ bond and lowers the frequency.^{[15][16]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR: The spectrum would show characteristic signals for the morpholine ring protons, typically appearing as two multiplets around $\sim 2.5\text{--}2.8\text{ ppm}$ (for the $-\text{N}-\text{CH}_2-$ protons) and $\sim 3.6\text{--}3.8\text{ ppm}$ (for the $-\text{O}-\text{CH}_2-$ protons). The ethyl linker protons would also appear as distinct triplets.
- ^{13}C NMR: The carbon spectrum would show distinct peaks for the morpholine ring carbons ($\sim 45\text{--}55\text{ ppm}$ for C-N and $\sim 65\text{--}70\text{ ppm}$ for C-O). The isocyanide carbon itself is highly characteristic, appearing in a unique region of the spectrum. The electronic symmetry around the ^{14}N nucleus is such that spin-spin coupling between the isocyanide ^{13}C and the adjacent ^{14}N can sometimes be observed.^[8]

Expected Spectroscopic Data	Characteristic Signal	Comment
FT-IR	Strong, sharp peak at ~2140 cm ⁻¹	N≡C stretching vibration.[8]
¹ H NMR	Multiplets at ~2.7 ppm and ~3.7 ppm	Protons on the morpholine ring.
¹³ C NMR	Signal for isocyanide carbon	Specific chemical shift identifies the functional group. [17][18]
¹³ C NMR	Signals at ~54 ppm and ~67 ppm	Carbons adjacent to N and O in the morpholine ring, respectively.[19]

Experimental Protocols

To ensure scientific integrity, the methods for obtaining characterization data must be robust and reproducible.

Protocol: Fourier-Transform Infrared (IR) Spectroscopy

- **Sample Preparation:** Place a single drop of neat **2-Morpholinoethyl isocyanide** liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
 - **Causality:** Salt plates are used because they are transparent to infrared radiation in the analytical range. A thin film of the neat liquid is sufficient for analysis due to the high concentration of the analyte.
- **Background Scan:** Place the empty salt plates (or an empty ATR crystal) in the spectrometer and run a background scan.
 - **Causality:** This step is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum is solely from the sample.

- **Sample Scan:** Place the prepared sample in the spectrometer's sample holder.
- **Data Acquisition:** Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} .
 - **Causality:** Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.
- **Data Processing:** The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Identify the characteristic $\nu(\text{N}\equiv\text{C})$ peak.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Morpholinoethyl isocyanide** in ~0.6 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) if an internal standard is required.
 - **Causality:** Deuterated solvents are used to avoid a large interfering solvent signal in the ^1H NMR spectrum. CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The sample is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
 - **Causality:** Locking ensures the stability of the magnetic field during the experiment. Shimming is critical for obtaining sharp, well-resolved spectral lines.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. This often requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio.

- Causality: Proton decoupling simplifies the ^{13}C spectrum by collapsing multiplets into single lines, making interpretation easier.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected by the software. Chemical shifts are referenced to TMS at 0.00 ppm.

Conclusion

The molecular structure of **2-Morpholinoethyl isocyanide** is a composite of two distinct chemical entities whose properties are intricately linked. The morpholine ring provides a stable, conformationally defined anchor with favorable physicochemical properties for biological applications. The isocyanide group, with its unique linear geometry and ambivalent electronic nature, offers a rich platform for chemical transformations and coordination chemistry. Its dual character as both a σ -donor and π -acceptor, coupled with the nucleophilic and electrophilic nature of its terminal carbon, makes it a powerful tool in the hands of synthetic and medicinal chemists. A thorough understanding of this structure, confirmed through robust spectroscopic methods, is the critical first step toward innovative applications in drug development and materials science.

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